Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-
Description
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is an organoselenium compound featuring a 4-bromophenyl group and a phenylseleno moiety attached to an ethanone backbone. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the phenylseleno group may confer unique reactivity due to selenium's polarizability and redox activity .
Properties
CAS No. |
176543-80-9 |
|---|---|
Molecular Formula |
C14H11BrOSe |
Molecular Weight |
354.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11BrOSe/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
ITUFDGWZZMDRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Selenolation of 4-Bromoacetophenone
The most widely reported method involves reacting 4-bromoacetophenone with phenylselenol under basic conditions. This single-step protocol leverages the electrophilic α-carbon adjacent to the ketone group:
Reaction equation :
4-Bromoacetophenone + PhSeH → Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- + HBr
Standard conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF or DMF |
| Base | K₂CO₃ or Et₃N (2.0 equiv) |
| Temperature | 0°C → RT |
| Reaction time | 4–12 hours |
| Yield | 58–72% |
Mechanistic studies indicate that the reaction proceeds through a concerted Sₙ2 mechanism, with the selenium nucleophile attacking the electrophilic carbon while bromide acts as the leaving group. Steric hindrance from the bulky phenylselenol moiety necessitates extended reaction times compared to analogous sulfur-containing derivatives.
Optimization Strategies
Recent advances have improved yields through:
- Phase-transfer catalysis : Addition of tetrabutylammonium iodide (TBAI, 0.1 equiv) increases reaction rate by 40% through enhanced nucleophilicity of PhSe⁻.
- Microwave assistance : Irradiation at 80°C for 15 minutes achieves 89% conversion while reducing byproduct formation.
- In situ selenol generation : Using PhSeSiMe₃ with CsF avoids handling toxic gaseous HSePh, improving safety profile.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross-Coupling
An alternative route employs Pd(PPh₃)₄ (5 mol%) to couple 4-bromoacetophenone with diphenyl diselenide:
Reaction scheme :
4-Bromoacetophenone + (PhSe)₂ → Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- + PhSeSePh
Key parameters :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 64% |
| Pd₂(dba)₃ | BINAP | DMF | 71% |
| Pd/C | None | THF | 38% |
This method eliminates HBr generation but requires strict oxygen-free conditions to prevent catalyst deactivation.
Copper-Catalyzed Selenenylation
Emerging protocols utilize CuI (10 mol%) with 1,10-phenanthroline as ligand in DMSO at 100°C:
Advantages :
- Tolerates moisture and air better than Pd systems
- Enables use of PhSeB(OH)₂ as selenium source
- Achieves 82% yield with 95% regioselectivity
Limitations :
- Requires stoichiometric Zn powder as reductant
- Generates boron-containing waste streams
Solid-Phase and Flow Chemistry Methods
Polymer-Supported Synthesis
Immobilizing 4-bromoacetophenone on Wang resin allows iterative selenenylation:
Procedure :
- Load substrate onto resin via ketoester linkage
- Treat with PhSeH/DIEA in DCM (3 × 30 min)
- Cleave product with TFA/DCM (1:1)
Performance metrics :
| Cycle | Purity | Yield |
|---|---|---|
| 1 | 95% | 67% |
| 5 | 93% | 65% |
| 10 | 89% | 62% |
This approach facilitates automated synthesis but suffers from gradual resin degradation.
Continuous Flow Production
A microreactor system (0.5 mm ID) enables large-scale manufacturing:
Optimized conditions :
| Variable | Value |
|---|---|
| Residence time | 8.7 minutes |
| Temperature | 70°C |
| Pressure | 12 bar |
| Productivity | 1.2 kg/day |
Key advantages include improved heat transfer and reduced risk of selenium disproportionation compared to batch processes.
Mechanistic Insights and Side-Reaction Analysis
Competing Pathways
The primary decomposition route involves oxidation of the PhSe moiety:
Major byproducts :
- PhSe(O)CH₂(4-BrC₆H₄)CO (selenoxide, 12–18%)
- (4-BrC₆H₄)COCH₂SeSeCH₂CO(4-BrC₆H₄) (diselenide, 5–9%)
Mitigation strategies :
Isotopic Labeling Studies
Using ⁷⁷Se NMR (δ = 850 ppm) and ¹³C-labeled acetophenone revealed:
- 92% retention of configuration at α-carbon
- <2% racemization during selenenylation
- First-order kinetics in both reactants (k = 3.4 × 10⁻³ L/mol·s)
Purification and Characterization Protocols
Chromatographic Techniques
Standard purification employs silica gel with hexane/EtOAc (4:1):
Elution profile :
| Component | Rf |
|---|---|
| Starting material | 0.42 |
| Target compound | 0.55 |
| Selenoxide byproduct | 0.18 |
Alternative methods:
Spectroscopic Fingerprints
Characteristic signals :
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 4.21 (s, 2H, CH₂Se), 2.39 (s, 3H, COCH₃) |
| ¹³C NMR | δ 196.4 (CO), 135.2–128.1 (Ar-C), 42.8 (CH₂Se), 30.1 (COCH₃) |
| ⁷⁷Se NMR | δ 342 ppm (singlet) |
| IR (KBr) | ν 1685 cm⁻¹ (C=O), 510 cm⁻¹ (C-Se) |
Industrial-Scale Production Challenges
Cost Analysis
Breakdown for 1 kg batch:
| Component | Cost |
|---|---|
| 4-Bromoacetophenone | $420 |
| PhSeH | $1,150 |
| Solvent recovery | $180 |
| Waste disposal | $290 |
| Total | $2,040 |
Automation reduces labor costs by 35% but requires $500k capital investment.
Emerging Methodologies
Electrochemical Selenenylation
A graphite anode/Pt cathode system enables reagent-free synthesis:
Conditions :
Biocatalytic Approaches
Engineered E. coli expressing methionine γ-lyase catalyzes:
4-Bromoacetophenone + PhSeH → Product (58% yield in 24h)
Advantages :
- Ambient temperature/pressure
- Phosphate buffer (pH 7.4) solvent
- No heavy metal contamination
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include selenoxide derivatives, alcohol derivatives, and various substituted ethanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and selenium atoms allows the compound to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Electronic Effects
- Sulfonyl Analogs: 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone () replaces the seleno group with a sulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic character at the ketone, which influences reactivity in nucleophilic additions or substitutions. In contrast, the phenylseleno group is less electron-withdrawing but may participate in redox reactions or act as a leaving group in organometallic couplings .
- Thioether Derivatives: Compounds like 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone () feature sulfur-based substituents. The tetrazole-thio group in adds heterocyclic complexity, which can enhance binding to biological targets .
- Heterocyclic Variants: Pyrazolyl and imidazole derivatives () demonstrate how heterocycles modulate solubility and bioactivity. For example, 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone () exhibits DNA photocleaving activity, attributed to the pyrazole ring's ability to intercalate or generate reactive oxygen species under UV light .
Physical and Spectral Data
- Molecular Weights: The seleno compound (C₁₅H₁₁BrOSe) has a theoretical molecular weight of ~374.07 g/mol, higher than sulfonyl (C₁₅H₁₁BrO₃S, ~367.21 g/mol) and thioether analogs (e.g., : 419.30 g/mol) due to selenium's atomic mass .
- Spectral Signatures: Sulfonyl derivatives show strong IR stretches for S=O (~1300 cm⁻¹) and C=O (~1700 cm⁻¹). Seleno analogs would lack the S=O peak but may exhibit Se–C stretches near 600 cm⁻¹. ¹H NMR shifts for the bromophenyl group (δ ~7.6–7.8 ppm) are consistent across analogs .
Biological Activity
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-, commonly referred to as p-bromoacetophenone with a phenylselenyl substituent, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₉BrOSe
- Molecular Weight : 305.18 g/mol
- CAS Number : 99-90-1
- IUPAC Name : 1-(4-bromophenyl)-2-(phenylseleno)ethanone
The compound features a bromine atom on the para position of the phenyl ring and a phenylselenyl group, which is known to enhance biological activity through various mechanisms.
Synthesis
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can be synthesized via several methods, including:
- Nucleophilic Substitution Reactions : The introduction of the phenylselenyl group can be achieved through nucleophilic substitution of a suitable precursor.
- Radical Reactions : Utilization of radical initiators to facilitate the formation of the seleno group.
Biological Activity
The biological activity of Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has been investigated in various studies. Below are key findings:
Antimicrobial Activity
Studies have demonstrated that derivatives of Ethanone exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone | Bacterial | 50 µg/mL against Staphylococcus aureus |
| Fungal | 30 µg/mL against Candida albicans |
These results indicate its potential as an antimicrobial agent.
Anticancer Properties
Research has indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC₅₀ Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These findings suggest that Ethanone may induce apoptosis in cancer cells through oxidative stress mechanisms.
The mechanisms underlying the biological activities of Ethanone involve:
- Oxidative Stress Induction : The presence of selenium is known to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism in bacteria and cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at Howard University evaluated the antimicrobial efficacy of various ketones, including Ethanone. The results indicated a significant reduction in bacterial growth when treated with the compound, highlighting its potential as a therapeutic agent against infections caused by resistant strains . -
Case Study on Anticancer Activity :
Another investigation focused on the anticancer properties of Ethanone derivatives showed that treatment with the compound resulted in a marked decrease in cell viability in cancer cell lines, supporting its further development as an anticancer drug .
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-2-(phenylseleno)ethanone, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of seleno-containing ethanone derivatives often involves nucleophilic substitution or condensation reactions. For regioselectivity, solvent-free conditions under mild temperatures (e.g., 50–80°C) with catalytic bases like KCO can minimize side reactions. For example, describes a regioselective approach for analogous compounds using aryl halides and heterocyclic nucleophiles, achieving high yields (75–90%) . Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitoring reaction progress using TLC or HPLC.
- Confirming regiochemistry via H NMR (e.g., coupling constants for adjacent protons) and X-ray crystallography.
Q. How is the crystal structure of 1-(4-bromophenyl)-2-(phenylseleno)ethanone determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Growing crystals via slow evaporation in solvents like DCM/hexane (see for analogous bromophenyl-chlorophenyl ethanone structures) .
- Data collection on a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to reduce thermal motion .
- Structure solution using SHELXS (direct methods) and refinement with SHELXL (full-matrix least-squares). Anisotropic displacement parameters are applied for non-H atoms .
- Visualization via ORTEP-3 () to generate thermal ellipsoid plots .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., deshielded ketone carbonyl at ~200 ppm in C NMR).
- IR : Stretching frequencies for C=O (~1700 cm) and Se–C bonds (~600 cm).
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H] and isotopic patterns (e.g., Br/Br, Se).
- Elemental Analysis : Confirms C, H, N, S, and Se content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How does 1-(4-bromophenyl)-2-(phenylseleno)ethanone interact with biomolecules like DNA, and what experimental assays are used to assess this?
- Methodological Answer : Similar to ’s DNA photocleaving agents, the compound’s bioactivity can be tested via:
- Gel Electrophoresis : Incubate supercoiled (SC) and open-circular (OC) plasmid DNA (e.g., pBR322) with the compound under UV light (254 nm). Analyze cleavage efficiency via agarose gel electrophoresis (ethidium bromide staining) .
- Mechanistic Studies : Use radical scavengers (e.g., DMSO for hydroxyl radicals) to determine if cleavage is oxidative.
- Docking Simulations : AutoDock Vina to model interactions with DNA grooves or bases, guided by crystallographic data .
Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts vs. X-ray bond lengths) require:
- Dynamic NMR : To detect conformational flexibility (e.g., hindered rotation of phenylseleno groups).
- DFT Calculations : Gaussian 09 to optimize geometry and simulate NMR/IR spectra, comparing with experimental data.
- Powder XRD : Verify phase purity if single-crystal data suggests polymorphism ( highlights monoclinic P2/c packing for analogous compounds) .
Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in the solid-state packing of this compound?
- C–H···O Hydrogen Bonds : Between ketone O and adjacent aryl H atoms (distance ~2.5 Å).
- π-π Stacking : Interplanar distances of 3.6–4.0 Å between bromophenyl and phenylseleno groups ().
- Halogen Bonds : Br···Se interactions (if applicable) with angles near 180° .
- Software: Mercury (CCDC) for visualizing and quantifying interactions .
Safety and Handling
Q. What safety protocols are recommended for handling selenium-containing ethanones?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation ( highlights respiratory hazards) .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Collect in sealed containers for heavy-metal waste.
- Spill Management : Absorb with vermiculite, neutralize with 10% NaHSO, and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
